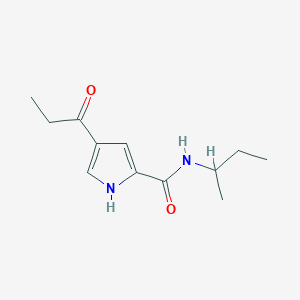

N-(sec-butyl)-4-propionyl-1H-pyrrole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(sec-butyl)-4-propionyl-1H-pyrrole-2-carboxamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The “N-(sec-butyl)” part indicates that a secondary butyl group is attached to the nitrogen atom of the pyrrole ring . The “4-propionyl” part suggests that a propionyl group is attached to the 4th carbon of the pyrrole ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The presence of the pyrrole ring would impart aromaticity to the molecule, and the sec-butyl and propionyl groups would likely influence its three-dimensional shape and possibly its reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would determine properties like solubility, melting point, boiling point, and reactivity .Mecanismo De Acción

Target of Action

The primary target of N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide is the peripheral benzodiazepine receptor (PBR), also known as the mitochondrial 18 kDa translocator protein or TSPO . This receptor is involved in a variety of cellular processes, including cholesterol transport, steroid hormone synthesis, and cell proliferation .

Mode of Action

N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide binds selectively to the PBR, influencing its function .

Biochemical Pathways

The binding of N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide to the PBR can affect several biochemical pathways. For instance, it can influence the transport of cholesterol into mitochondria, a key step in the synthesis of steroid hormones . It can also affect cell proliferation, potentially influencing the growth and development of certain types of cells .

Pharmacokinetics

The pharmacokinetics of N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide involve its distribution, metabolism, and excretion. In animal studies, the compound showed a fast uptake in many tissues, including the heart, kidneys, thyroid gland, liver, and lungs . The estimated effective dose for humans, extrapolated from rat data, was found to be 4.2 ± 0.3 µSv/MBq .

Result of Action

The molecular and cellular effects of N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide’s action are largely dependent on its interaction with the PBR. By binding to this receptor, the compound can influence various cellular processes, potentially leading to changes in cell function and behavior .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide would depend on its structure and the functional groups it contains. It could potentially interact with various enzymes, proteins, and other biomolecules within the cell .

Cellular Effects

The effects of N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide on cells would depend on its specific interactions with cellular components. It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide would be determined by its specific interactions with biomolecules within the cell. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide in laboratory settings would depend on its stability, degradation, and long-term effects on cellular function. These aspects could be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide at different dosages in animal models could provide valuable information about its potential therapeutic or toxic effects. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide is involved in would depend on its specific interactions with enzymes or cofactors within the cell. This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide within cells and tissues would depend on its specific interactions with transporters or binding proteins. This could also include any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide would depend on any targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell .

Propiedades

IUPAC Name |

N-butan-2-yl-4-propanoyl-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-4-8(3)14-12(16)10-6-9(7-13-10)11(15)5-2/h6-8,13H,4-5H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOFWWKEWNQSQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC(=CN1)C(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2357272.png)

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(2-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2357273.png)

![Ethyl 2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2357280.png)

![2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide](/img/structure/B2357283.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2357288.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2357289.png)

![3-Butyl-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2357290.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2357294.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2357295.png)